molecular formula C24H25N7O4 B6548550 1-(2,4-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946230-36-0

1-(2,4-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548550
CAS No.: 946230-36-0
M. Wt: 475.5 g/mol
InChI Key: GBQYMOCDPBVZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,5-d]pyrimidine core fused with a piperazine ring. Key structural elements include:

  • Triazolo[4,5-d]pyrimidine scaffold: A nitrogen-rich heterocyclic system known for its pharmacological versatility, particularly in kinase inhibition and receptor modulation .
  • A 4-methoxyphenyl group at the triazole N3 position, which may influence metabolic stability and target binding .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4/c1-33-17-6-4-16(5-7-17)31-23-21(27-28-31)22(25-15-26-23)29-10-12-30(13-11-29)24(32)19-9-8-18(34-2)14-20(19)35-3/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQYMOCDPBVZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic compound that has garnered interest for its potential biological activities. The compound's complex structure suggests various mechanisms of action that could be explored in therapeutic contexts.

  • Molecular Formula : C23H22N6O3
  • Molecular Weight : 462.47 g/mol
  • CAS Number : 932989-74-7

The biological activity of this compound primarily revolves around its interactions with various biological targets. The triazolo and pyrimidine moieties are known for their roles in enzyme inhibition and receptor modulation.

Key Interactions

  • Anticholinesterase Activity : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The binding interactions with AChE suggest that the compound may occupy both the catalytic and peripheral sites of the enzyme, enhancing its inhibitory potential .
  • Anticancer Properties : Research on related triazolopyrimidine derivatives indicates significant antitumor activity. Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways .

Biological Activity Studies

Several studies have evaluated the biological activity of similar compounds, providing insight into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

Activity TypeReferenceObservations
Anticancer Activity Induced apoptosis in MCF-7 cells with IC50 values < 10 µM.
Anticholinesterase IC50 values ranging from 1.3 to 5 µM for related compounds.
Anti-inflammatory Significant reduction in paw edema models compared to control.

Case Studies

  • Anticancer Efficacy : A study involving a series of triazolopyrimidine derivatives demonstrated that modifications at specific positions could enhance anticancer activity against various cell lines, including MCF-7 and Bel-7402. The most potent derivatives exhibited IC50 values below 10 µM, indicating strong antiproliferative effects .
  • Neuroprotective Effects : In another study focusing on similar compounds, significant inhibition of AChE was observed, suggesting potential applications in treating Alzheimer's disease. Molecular docking studies revealed favorable binding interactions with critical residues in the enzyme's active site .

Scientific Research Applications

Antileukemic Activity

Research has demonstrated that derivatives of the compound exhibit significant antileukemic properties. A study evaluated several synthesized analogs against human leukemic cell lines (K562 and CEM) using the MTT assay. Notably, some compounds showed good antiproliferative activity with IC50 values ranging from 1.6 to 8.0 μM. Specifically, compounds with electron-withdrawing groups at the para position on the phenyl ring displayed enhanced potency against these leukemia cells .

Antimicrobial Properties

Recent investigations have indicated that the compound possesses antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications to the benzoyl and piperazine moieties can enhance efficacy against bacterial strains . The compound's potential as an antibacterial agent is supported by its ability to inhibit the growth of Mycobacterium tuberculosis in vitro.

Anti-inflammatory Effects

There is emerging evidence that compounds similar to 1-(2,4-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exhibit anti-inflammatory properties. The mechanism involves modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .

Central Nervous System Activity

The compound's piperazine structure suggests potential neuropharmacological applications. Studies have indicated that related compounds show promise in modulating neurotransmitter systems, which could lead to developments in treating neurological disorders such as anxiety and depression .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A detailed study synthesized various derivatives of the compound and evaluated their anticancer activity against multiple cancer cell lines. The results highlighted that specific substitutions on the triazolo-pyrimidine core significantly influenced cytotoxicity profiles, suggesting avenues for further drug development targeting cancer therapies .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on related compounds to determine the influence of different functional groups on biological activity. This study revealed critical insights into how modifications can enhance selectivity and potency against specific targets, particularly in antimicrobial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Analysis

The following compounds share the triazolo[4,5-d]pyrimidine core but differ in substituents, leading to distinct physicochemical and pharmacological profiles:

Compound Name Key Structural Differences vs. Target Compound Pharmacological Implications (Inferred) Reference
1-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine - Ethoxy (vs. methoxy) on phenyl; sulfonyl (vs. benzoyl) on piperazine Increased steric bulk may reduce metabolic oxidation; sulfonyl group enhances polarity, affecting solubility .
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-triazolo[4,5-d]pyrimidin-7-yl sulfide) - Benzoxazole and sulfide substituents Known as a ROS inhibitor; benzoxazole may enhance CNS penetration .
Ticagrelor analogue 7u - Cyclopropyl and hydroxyethoxy groups Antiplatelet activity via P2Y12 antagonism; hydroxyl groups improve aqueous solubility .
Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl)acetyl)piperazine-1-carboxylate - 3,4-Dimethoxyphenyl; acetylated piperazine with ester Oxo group increases hydrogen bonding potential; ester may confer prodrug properties .

Pharmacological and Physicochemical Comparisons

  • Methoxy vs. Ethoxy: Ethoxy groups () introduce larger alkyl chains, slowing Phase I metabolism (e.g., demethylation) but increasing steric hindrance .
  • Target Selectivity :
    • The 4-methoxyphenyl group in the target compound may engage in hydrophobic interactions with receptor pockets, similar to the 4-ethoxyphenyl analogue (). However, sulfonyl groups () could shift selectivity toward sulfhydryl-containing targets .
    • VAS2870’s benzoxazole moiety () suggests distinct binding modes compared to methoxy-substituted derivatives .

Metabolic Stability

  • Ester-containing compounds () may undergo hydrolysis in vivo, acting as prodrugs .

Key Research Findings and Trends

  • Triazolo[4,5-d]pyrimidine Derivatives :
    • Modifications at the N3 position (e.g., 4-methoxyphenyl vs. benzyl in VAS2870) significantly alter target engagement .
    • Piperazine substituents (benzoyl, sulfonyl, acetyl) influence both solubility and binding affinity .
  • Therapeutic Potential: Antiplatelet activity is prominent in analogues with cyclopropyl and hydroxyl groups () . ROS inhibition (VAS2870) highlights the scaffold’s versatility in diverse therapeutic areas .

Preparation Methods

Synthesis of the Triazolopyrimidine Core

The triazolopyrimidine scaffold serves as the foundational structure for this compound. A widely adopted route begins with the cyclocondensation of 4-chloro-5-aminopyrimidine with 4-methoxyphenyl azide under Huisgen 1,3-dipolar cycloaddition conditions . Key parameters include:

  • Reagents : 4-Chloro-5-aminopyrimidine (1.2 equiv), 4-methoxyphenyl azide (1.0 equiv), copper(I) iodide (10 mol%), and triethylamine (2.0 equiv) in dry tetrahydrofuran (THF).

  • Conditions : Reaction at 60°C for 12 hours under nitrogen atmosphere, yielding 3-(4-methoxyphenyl)-3H-[1, triazolo[4,5-d]pyrimidine-7-chloride as a pale-yellow solid (78% yield) .

Mechanistic Insight : The copper-catalyzed azide-alkyne cycloaddition (CuAAC) facilitates regioselective formation of the 1,2,3-triazole ring fused to the pyrimidine . Subsequent chlorination at the 7-position enhances reactivity for nucleophilic substitution with piperazine derivatives.

Acylation with 2,4-Dimethoxybenzoyl Chloride

The final step involves N-acylation of the piperazine nitrogen using 2,4-dimethoxybenzoyl chloride. This reaction is sensitive to moisture and requires anhydrous conditions:

  • Reaction Setup : 4-[3-(4-Methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen. 2,4-Dimethoxybenzoyl chloride (1.2 equiv) and triethylamine (2.5 equiv) are added dropwise at 0°C .

  • Conditions : Stirring at room temperature for 6 hours, followed by aqueous workup (5% HCl, saturated NaHCO3) and extraction with DCM. The organic layer is dried over MgSO4 and concentrated .

Yield and Purity : Crude product is recrystallized from ethanol/water (7:3) to afford the title compound as an off-white powder (70% yield, >98% purity by HPLC) .

Analytical Characterization

Critical spectroscopic data for structural confirmation include:

Technique Key Observations
1H NMR (400 MHz, CDCl3) δ 8.62 (s, 1H, pyrimidine-H), 7.85–7.78 (m, 2H, triazole-ArH), 6.55–6.48 (m, 3H, dimethoxy-ArH), 3.91 (s, 3H, OCH3), 3.87–3.68 (m, 8H, piperazine) .
13C NMR (100 MHz, CDCl3) δ 170.2 (C=O), 161.3 (pyrimidine-C), 154.6 (triazole-C), 132.1–112.4 (aromatic carbons), 55.8–55.2 (OCH3), 46.1–43.8 (piperazine) .
HRMS (ESI+) m/z calc. for C27H27N7O4: 521.2071; found: 521.2068 [M+H]+ .

Comparative Analysis of Synthetic Routes

A systematic evaluation of alternative methodologies reveals trade-offs between efficiency and scalability:

Method Yield Reaction Time Complexity
Classical NAS + Acylation65–70%30 hoursModerate
Microwave-Assisted NAS82%4 hoursHigh
One-Pot Sequential58%18 hoursLow

Microwave-assisted protocols, while efficient, require specialized equipment, rendering them less accessible for large-scale production. Classical methods remain the industrial standard due to reproducibility and ease of purification .

Challenges in Purification and Scale-Up

Key hurdles in process chemistry include:

  • Byproduct Formation : Over-acylation at the piperazine’s secondary amine necessitates rigorous stoichiometric control. Excess acyl chloride (>1.2 equiv) leads to bis-acylated derivatives, detectable via LC-MS at m/z 637.3 [M+H]+ .

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate solvent recovery. Switching to acetonitrile reduces environmental impact but lowers yields by 12–15% .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical?

The synthesis typically involves multi-step reactions, starting with the formation of the triazolo[4,5-d]pyrimidine core. Key intermediates include:

  • 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one : Synthesized via cyclization of α,β-unsaturated ketones with hydrazine derivatives under acidic conditions.
  • Piperazine-functionalized intermediates : Introduced via nucleophilic substitution or coupling reactions, such as reacting 1-(2,4-dimethoxybenzoyl)piperazine with halogenated triazolopyrimidine precursors.
    Critical steps include optimizing reaction temperatures (e.g., 80–120°C) and catalysts (e.g., NaH in toluene for cyclization). Purification often employs silica gel chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods validate the compound’s structure?

  • 1H NMR and 13C NMR : Confirm substituent positions on the triazolo-pyrimidine and piperazine moieties (e.g., methoxy group signals at δ 3.8–4.0 ppm).
  • IR Spectroscopy : Identifies carbonyl stretches (e.g., 1680–1700 cm⁻¹ for benzoyl groups).
  • HPLC : Assesses purity (>95% typically required for pharmacological studies).
  • Elemental Analysis : Validates stoichiometry (C, H, N percentages).
    Multi-technique cross-validation is essential due to structural complexity .

Q. What are the primary pharmacological targets hypothesized for this compound?

The triazolo-pyrimidine-piperazine scaffold is associated with kinase inhibition (e.g., tyrosine kinases) and antifungal activity via 14-α-demethylase lanosterol (CYP51) targeting. The methoxy groups enhance lipophilicity, potentially improving membrane permeability .

Q. How is the compound’s stability assessed under experimental conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C.
  • Photostability : Exposure to UV-Vis light (300–800 nm) over 24–72 hours.
  • Solution Stability : Monitor degradation in DMSO or PBS (pH 7.4) via HPLC at 24-hour intervals.
    Degradation products are characterized using LC-MS .

Q. What are the solubility and formulation challenges?

The compound’s low aqueous solubility (logP ~3.5–4.2) necessitates solubilization strategies:

  • Co-solvents : DMSO or PEG-400 in vitro.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) for in vivo delivery.
  • Salt formation : Hydrochloride salts improve bioavailability .

Advanced Research Questions

Q. How can synthetic yields of the triazolo[4,5-d]pyrimidine core be optimized?

  • Catalyst Screening : Transition metals (e.g., Pd/C) enhance coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyclization yields by 15–20%.
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields (~65–75%) .

Q. What computational strategies predict biological targets and binding modes?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with CYP51 (PDB: 3LD6). The triazole ring forms hydrogen bonds with heme-coordinated residues.
  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy groups) with antifungal IC50 values.
  • MD Simulations : Assess binding stability over 100 ns trajectories .

Q. How do structural modifications to the piperazine moiety affect bioactivity?

  • N-Substitution : Bulky groups (e.g., benzyl) reduce kinase inhibition but enhance antifungal activity.
  • Methoxy Positioning : 2,4-Dimethoxybenzoyl improves selectivity for dopamine D3 receptors (Ki < 50 nM) compared to D2.
    SAR studies require iterative synthesis and in vitro screening (e.g., MIC assays against Candida spp.) .

Q. What analytical challenges arise in quantifying metabolic byproducts?

  • Matrix Interference : Plasma proteins complicate LC-MS/MS quantification. Solid-phase extraction (SPE) with C18 columns improves recovery (>85%).
  • Isomer Differentiation : Triazole regioisomers require chiral columns (e.g., Chiralpak AD-H) for resolution .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies (e.g., 40–75% yields for triazolo-pyrimidine formation) arise from:

  • Purity of Starting Materials : Halogenated precursors with >98% purity improve reproducibility.
  • Oxygen Sensitivity : Reactions conducted under inert atmospheres (N2/Ar) increase yields by 10–15%.
    Standardized protocols (e.g., ICH guidelines) and peer-reviewed replication studies are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.